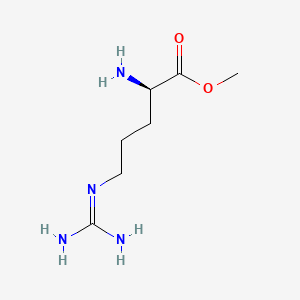
D-Arginine methyl ester
Descripción general
Descripción
D-Arginine methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a derivative of D-arginine, an essential amino acid that plays a crucial role in various physiological processes. In
Aplicaciones Científicas De Investigación
1. Impact on Insulin Secretion
D-Arginine methyl ester has been shown to have a distinct response compared to unesterified L-arginine in terms of insulin release. The response is characterized by lower uptake and oxidation, no inhibitory action on D-glucose metabolism, and a delayed insulinotropic action. This reinforces the view that the carrier-mediated entry of L-arginine into islet B-cells is essential for stimulating insulin release by this cationic amino acid (Sener et al., 2000).
2. Role in Nitric Oxide Synthesis and Effects on Learning and Memory
D-Arginine methyl ester has been investigated for its effects on nitric oxide synthesis and subsequent behavioral outcomes. The findings suggest that it can influence learning and memory processes and monoamine metabolism in the brain, indicating a potential role in neurological functions (Yamada et al., 1995).
3. Interaction with Mast Cell Activation and Oedema
Research has shown that D-Arginine methyl ester does not affect oedematogenic responses induced by certain agents at specific doses. However, higher doses of all arginine analogues, including D-Arginine methyl ester, can potentiate oedema due to in vivo mast cell degranulation. This is likely due to the cationic charge of these substances (Giraldelo et al., 1994).
4. Involvement in Protein Metabolism
Studies have investigated the role of D-Arginine methyl ester in protein metabolism, particularly in skin wound and muscle. The findings indicate that arginine supplementation, including its methyl ester derivatives, can increase net protein balance in these tissues, suggesting an anabolic effect independent of nitric oxide production (Zhang et al., 2008).
5. Role in Nitric Oxide Release and Vasodilation
D-Arginine methyl ester has been implicated in the release of nitric oxide and its effects on vasodilation. The compound's interaction with nitric oxide synthase and subsequent physiological effects, such as augmenting nitrodilator-induced vasodilation, demonstrate its potential influence in vascular biology (Liu et al., 2019).
Propiedades
IUPAC Name |
methyl (2R)-2-amino-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-13-6(12)5(8)3-2-4-11-7(9)10/h5H,2-4,8H2,1H3,(H4,9,10,11)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLDXNCMJBOYJV-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Arginine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



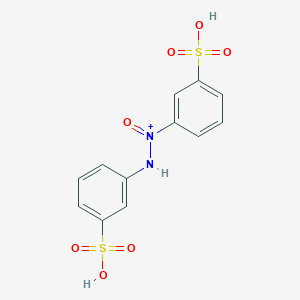

![1,4-Dioxaspiro[4.4]non-7-ylmethanol](/img/structure/B3276907.png)


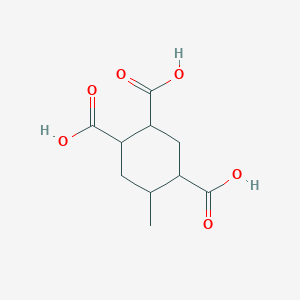
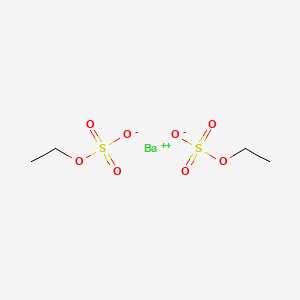
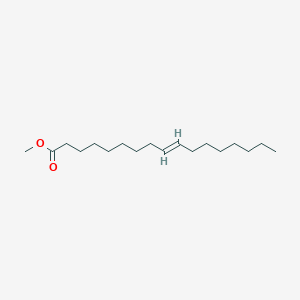

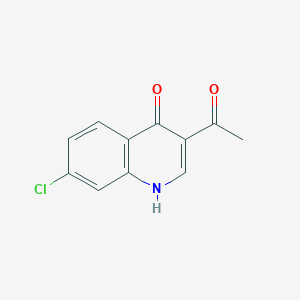

![3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3276970.png)
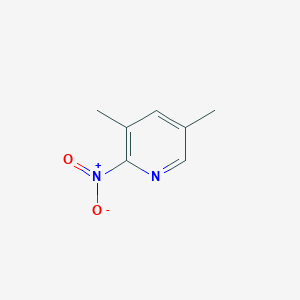
![4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3276990.png)